2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Overview
Description
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a monochloridite phosphorylation reagent primarily used in DNA synthesis . It plays a crucial role in introducing phosphoramidite groups during the construction of oligonucleotides. Here are the key details:
- Synonym : Chloro (diisopropylamino)-β-cyanoethoxyphosphine
- Linear Formula : ([(\text{CH}_3)_2\text{CH}]_2\text{NP}(\text{Cl})\text{OCH}_2\text{CH}_2\text{CN})
- CAS Number : 89992-70-1
- Molecular Weight : 236.68 g/mol
Synthesis Analysis
The synthesis of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite involves the reaction of diisopropylamine with chloroform and cyanoacetic acid . The resulting compound serves as a versatile phosphorylation reagent in DNA chemistry.
Molecular Structure Analysis
The molecular structure of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite consists of a cyanoethyl group attached to a phosphoramidite core , which in turn bears two diisopropylamino substituents. The chlorine atom provides reactivity at the phosphorus center.
Chemical Reactions Analysis
- Phosphitylation Reaction : In DNA synthesis, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite reacts with the 3’-hydroxyl group of a growing oligonucleotide chain, leading to the incorporation of the phosphoramidite moiety.
- Deprotection : After coupling, the protecting groups are removed (e.g., using ammonium hydroxide ) to reveal the reactive phosphite linkage.
Physical And Chemical Properties Analysis
- Form : Liquid
- Color : Clear to very slightly hazy colorless
- Density : 1.061 g/mL at 25°C (lit.)
- Storage Temperature : 2-8°C
Scientific Research Applications
Automated DNA/RNA Oligonucleotide Synthesis
This compound is highly effective in automated solid-phase DNA/RNA oligonucleotide synthesis, facilitating the coupling of nucleobases or carbohydrates via phosphotriesters. It offers moderate yields under mild conditions and is favored for its stability and cost-effectiveness compared to other reagents (Ji-Chen Zhang, 2012).
Synthesis of Phosphorylated Biomolecules
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite plays a critical role in the synthesis of phosphorylated biomolecules, including short and long-chain cardiolipins and their ether analogues. This showcases its versatility in creating complex lipid structures, essential for studying lipid biology and developing lipid-based therapeutics (Shoukath M. Ali et al., 2006).
Peptide-Oligonucleotide Conjugation
The compound has been used to prepare phosphoramidites of protected cysteine hydroxyalkyl amides, facilitating the solid-phase synthesis of cysteinyl oligonucleotides. These intermediates are valuable for creating peptide-oligonucleotide conjugates, a significant area of research for therapeutic applications (D. Stetsenko, Michael J. Gait, 2000).
Sequence-Encoded Polymer Synthesis
In the synthesis of non-natural sequence-encoded polymers, this reagent has facilitated the creation of polymers with controlled sequences. This application is particularly important in the development of novel materials with specific properties for biotechnology and nanotechnology applications (A. Al Ouahabi et al., 2015).
Bioorthogonal Chemistry
The reagent's utility extends to bioorthogonal chemistry, where it has been used for chemoselective modification of biomolecules through the Staudinger reaction. This method is economical and adaptable to various solvents, including aqueous buffers, facilitating the labeling of peptides and proteins with phosphoramidites (Matthew C. Uzagare et al., 2012).
Safety And Hazards
- Hazard Classifications : Pyrophoric liquid (Class 1) and Skin Corrosive (Class 1B)
- Signal Word : Danger
- Hazard Statements : H250 (Pyr. Liq. 1), H314 (Skin Corr. 1B)
- Precautionary Statements : P210, P233, P280, P302 + P334, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P370 + P378
Future Directions
Research on 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite continues to explore its applications in DNA synthesis, including modifications, coupling efficiency, and compatibility with various nucleotide derivatives.
properties
IUPAC Name |
3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTBDIBOOIAZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370534 | |
Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
CAS RN |
89992-70-1 | |
Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89992-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanoethyl diisopropylchlorophos phoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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